molecular formula C19H23O5P B12606133 Dibenzyl 4-hydroxypent-2-en-1-yl phosphate CAS No. 651044-36-9

Dibenzyl 4-hydroxypent-2-en-1-yl phosphate

Cat. No.: B12606133
CAS No.: 651044-36-9
M. Wt: 362.4 g/mol
InChI Key: UNUPKCKOFDBUPY-UHFFFAOYSA-N
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Description

Dibenzyl 4-hydroxypent-2-en-1-yl phosphate is an organic compound with the molecular formula C19H23O5P. It is a phosphate ester that features a hydroxyl group and a pentenyl chain, making it a versatile molecule in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl 4-hydroxypent-2-en-1-yl phosphate can be synthesized through the esterification of dibenzyl phosphate with 4-hydroxypent-2-en-1-ol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 4-hydroxypent-2-en-1-yl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dibenzyl 4-hydroxypent-2-en-1-yl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential role in biochemical pathways involving phosphorylation.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dibenzyl 4-hydroxypent-2-en-1-yl phosphate involves its ability to act as a phosphorylating agent. It can transfer its phosphate group to various substrates, thereby modifying their chemical properties. This process is facilitated by the presence of the hydroxyl group, which can form hydrogen bonds and stabilize transition states during the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzyl 4-hydroxypent-2-en-1-yl phosphate is unique due to its combination of a hydroxyl group, a pentenyl chain, and a phosphate ester. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

651044-36-9

Molecular Formula

C19H23O5P

Molecular Weight

362.4 g/mol

IUPAC Name

dibenzyl 4-hydroxypent-2-enyl phosphate

InChI

InChI=1S/C19H23O5P/c1-17(20)9-8-14-22-25(21,23-15-18-10-4-2-5-11-18)24-16-19-12-6-3-7-13-19/h2-13,17,20H,14-16H2,1H3

InChI Key

UNUPKCKOFDBUPY-UHFFFAOYSA-N

Canonical SMILES

CC(C=CCOP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)O

Origin of Product

United States

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